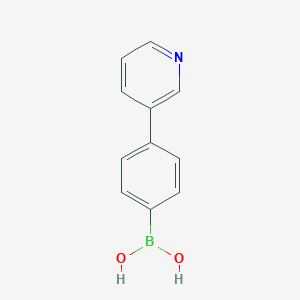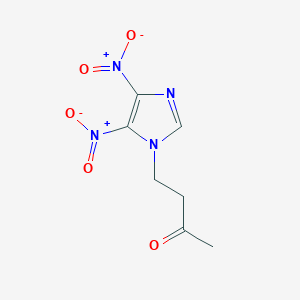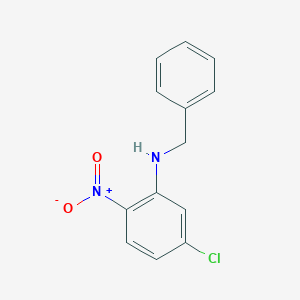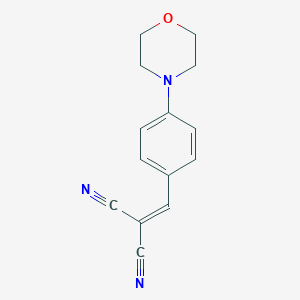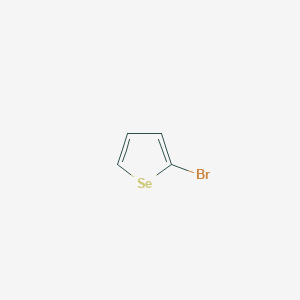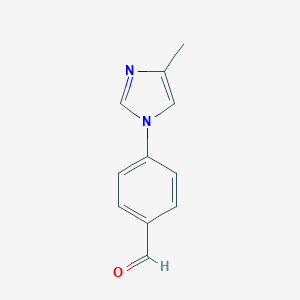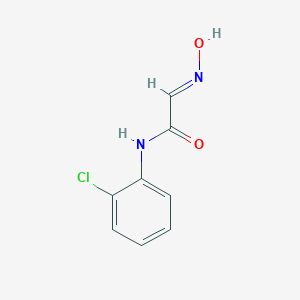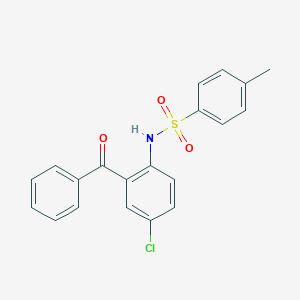
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCS-1 belongs to the class of sulfonamide compounds, which have been widely studied for their antibacterial, antiviral, and antitumor properties. In
作用机制
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide is not fully understood. However, several studies have suggested that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to induce apoptosis, which is a programmed cell death, in cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer.
生化和生理效应
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to exhibit several biochemical and physiological effects. In vitro studies have reported that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in several types of cancer. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and transcription.
实验室实验的优点和局限性
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide is easy to synthesize and has been found to exhibit potent antitumor and antibacterial activity. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to exhibit low toxicity towards normal cells, which makes it an attractive candidate for further development. However, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide also has some limitations for lab experiments. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has poor solubility in water, which makes it challenging to formulate for in vivo studies. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to exhibit poor stability in biological fluids, which can limit its efficacy in vivo.
未来方向
For the study of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide include investigating its efficacy in combination with other chemotherapeutic agents and investigating its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-benzoyl-4-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate that is subsequently treated with ammonia to yield N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide. This method of synthesis has been reported in several research articles and has been found to be efficient in producing high yields of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide.
科学研究应用
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. Several research studies have reported that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has also been found to possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
属性
CAS 编号 |
4873-59-0 |
|---|---|
产品名称 |
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide |
分子式 |
C20H16ClNO3S |
分子量 |
385.9 g/mol |
IUPAC 名称 |
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-7-10-17(11-8-14)26(24,25)22-19-12-9-16(21)13-18(19)20(23)15-5-3-2-4-6-15/h2-13,22H,1H3 |
InChI 键 |
WZTIKNRSYKDRQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
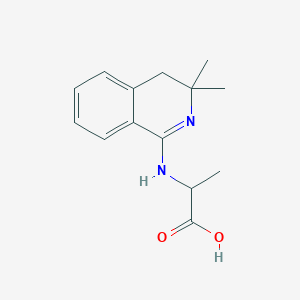
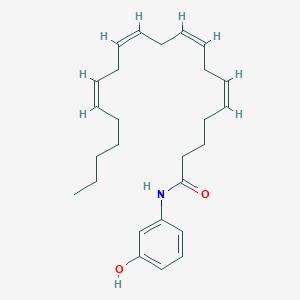
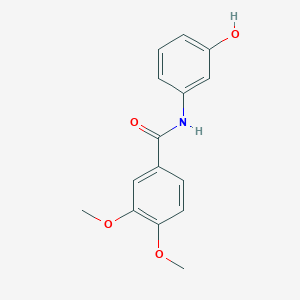
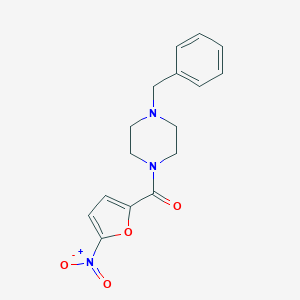
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
